molecular formula C22H28O4 B12077174 2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone

2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone

Cat. No.: B12077174
M. Wt: 356.5 g/mol
InChI Key: RDRZUWZDDTXZAA-UHFFFAOYSA-N
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Description

(9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are widely used in medicine and research. This particular compound is characterized by its unique epoxy and dihydroxy functional groups, which contribute to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one typically involves multiple steps, including the formation of the epoxy ring and the introduction of hydroxyl groups. Common starting materials include steroidal precursors, which undergo various chemical transformations such as oxidation, reduction, and epoxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the epoxy ring to diols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols.

Scientific Research Applications

Chemistry

In chemistry, (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one is used as a precursor for the synthesis of other steroidal compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand the role of steroids in cell signaling and metabolism.

Medicine

Medically, steroidal compounds are often investigated for their anti-inflammatory, immunosuppressive, and hormonal activities

Industry

In the industrial sector, steroidal compounds are used in the production of pharmaceuticals, cosmetics, and other products. This compound’s unique properties may make it useful in the development of new materials or formulations.

Mechanism of Action

The mechanism of action of (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate gene expression and cellular functions, leading to various biological effects. The epoxy and hydroxyl groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Corticosteroids: Compounds like cortisol and prednisone share structural similarities and are known for their anti-inflammatory properties.

    Anabolic Steroids: Compounds such as testosterone and nandrolone are similar in structure and are used to promote muscle growth.

Uniqueness

What sets (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its epoxy ring and multiple hydroxyl groups distinguish it from other steroidal compounds, potentially leading to different pharmacological effects.

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

2-hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone

InChI

InChI=1S/C22H28O4/c1-11-4-7-16(24)20-13(11)5-6-14-15-8-12(2)19(17(25)10-23)21(15,3)9-18-22(14,20)26-18/h4,7,12,14-15,18-19,23-24H,5-6,8-10H2,1-3H3

InChI Key

RDRZUWZDDTXZAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=C(C=CC(=C4C35C(O5)CC2(C1C(=O)CO)C)O)C

Origin of Product

United States

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